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For Immediate Release

Shanghai, China – December 13, 2025 – This guide provides a comprehensive benchmarking

analysis of the partial GPR40 agonist AMG-837 against other novel GPR40 agonists that have

been in development. This document is intended for researchers, scientists, and drug

development professionals, offering an objective comparison of performance based on

available preclinical and clinical data. The guide summarizes key quantitative data in structured

tables, provides detailed experimental methodologies, and visualizes the core signaling

pathway.

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1),

has been a significant target for the development of novel therapeutics for type 2 diabetes.[1]

Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion

(GSIS), offering a glucose-dependent mechanism to improve glycemic control with a potentially

lower risk of hypoglycemia compared to traditional insulin secretagogues.[2] AMG-837,

developed by Amgen, is a partial agonist of GPR40.[2] This guide compares AMG-837 to other

notable GPR40 agonists, including the partial agonist fasiglifam (TAK-875) and various full

agonists or ago-allosteric modulators (AgoPAMs) such as AM-1638.

A key differentiator among these compounds is their classification as either partial or full

agonists. Partial agonists like AMG-837 and TAK-875 primarily act on pancreatic β-cells to

stimulate insulin secretion. In contrast, full agonists, also referred to as AgoPAMs like AM-1638,
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not only stimulate insulin secretion but also engage the enteroinsular axis by promoting the

secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) from enteroendocrine

L-cells in the gut.[1][3] This dual mechanism of action has been suggested to offer superior

glycemic control.[1]

However, the development of GPR40 agonists has faced challenges. Notably, the clinical

development of fasiglifam (TAK-875) was terminated due to concerns about liver safety,

highlighting a critical safety aspect for this class of compounds.[4]

Quantitative Performance Comparison
The following tables summarize the in vitro potency and efficacy of AMG-837 and comparator

GPR40 agonists. It is important to note that direct head-to-head comparisons under identical

experimental conditions are limited in the publicly available literature. The data presented here

are compiled from various sources and should be interpreted with this in mind.

Compoun
d

Agonist
Type

Target
Assay
Type

EC50
(nM)

Emax (%) Source

AMG-837
Partial

Agonist

Human

GPR40

IP1

Accumulati

on

15 35 [5]

AM-1638

Full

Agonist

(AgoPAM)

Human

GPR40

IP1

Accumulati

on

15 100 [5]

TAK-875
Partial

Agonist

Human

GPR40

Calcium

Mobilizatio

n

72
Not

Reported

Table 1: In Vitro Potency and Efficacy of GPR40 Agonists in Cell-Based Assays.
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Compound
Target
Species

Assay Type EC50 (µM)

Maximum
Insulin
Secretion
(Fold
increase
over AMG-
837)

Source

AMG-837 Mouse Islets GSIS Not Reported 1 [3]

AM-1638 Mouse Islets GSIS 0.99 ~3-4 [3]

Table 2: Comparative Efficacy in Glucose-Stimulated Insulin Secretion (GSIS) from Isolated

Islets.

GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events leading to the

potentiation of insulin secretion. The signaling pathway differs between partial and full agonists,

with the latter also engaging Gs-coupling to stimulate incretin release.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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